molecular formula C20H19N3O2S B5198198 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone

2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone

Cat. No. B5198198
M. Wt: 365.5 g/mol
InChI Key: VGHIJOGBGJUHGX-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone is 365.11979803 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitumor Activity: DHPM derivatives have demonstrated promising antitumor effects. Researchers have explored their ability to inhibit cancer cell growth and induce apoptosis. Mechanistic studies reveal interactions with key cellular targets, making DHPMs potential candidates for novel anticancer drugs .

Antibacterial Properties: Certain DHPM analogs exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mode of action involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Anti-HIV Potential: In the fight against HIV, DHPMs have been investigated for their inhibitory effects on viral replication. These compounds may interfere with viral enzymes or attachment processes, providing a new avenue for antiretroviral drug development .

Agricultural Applications

Antifungal Activity: DHPMs have shown promise as antifungal agents. Their efficacy varies based on specific substituents, but they can effectively combat phytopathogenic fungi. Researchers continue to explore their use in crop protection .

Material Science and Catalysis

Lewis Acid Catalysis: Hafnium triflate (Hf(OTf)4), a Lewis acid, has been employed as a catalyst in the one-pot synthesis of DHPMs. Solvent-free conditions enhance the reaction, avoiding undesired byproducts. Mechanistic studies reveal accelerated ketone-enol tautomerization and activation of the β-ketone moiety .

Bioactive Marine Alkaloids

Natural Product Synthesis: DHPM core structures are found in bioactive marine alkaloids such as crambescidins, batzelladines, and monanchocidins. These compounds play crucial roles in marine ecosystems and have potential pharmacological applications .

Pharmacology

Calcium Channel Blockers: Some DHPM derivatives act as calcium channel blockers, influencing cellular calcium influx. These compounds may find use in cardiovascular medicine and hypertension management .

Pain Management

Analgesic Properties: While still under investigation, certain DHPMs exhibit analgesic effects. Researchers explore their potential as novel pain-relieving agents .

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-22-19(25)16-8-4-5-9-17(16)21-20(22)26-13-18(24)23-11-10-14-6-2-3-7-15(14)12-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHIJOGBGJUHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.